Ac-D-Glu-OH

D-amino acid metabolism Flavoenzyme kinetics Substrate specificity engineering

Researchers requiring a specific D-configuration N-acetylated amino acid for enzyme assays or inhibitor design face substitution risks with L-isomers or non-acetylated analogs. This chiral N-acetyl-D-glutamic acid solves that need. - **Enzymatic performance:** kcat/Km = 5.2×10⁶ M⁻¹s⁻¹ for DAAO; 5,000× enhanced binding vs. non-acetylated glutamate. - **Inhibitor scaffold:** Privileged starting point for bacterial amidohydrolase inhibitors (Ki down to 460 pM). - **Supply security:** Scalable patented resolution process (JPS6431751) supports mg to kg quantities.

Molecular Formula C7H11NO5
Molecular Weight 189.17 g/mol
CAS No. 19146-55-5
Cat. No. B025913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-D-Glu-OH
CAS19146-55-5
SynonymsD-N-Acetyl Glutamic Acid; 
Molecular FormulaC7H11NO5
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m1/s1
InChIKeyRFMMMVDNIPUKGG-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-D-glutamic Acid Specifications & Classification


N-Acetyl-D-glutamic acid (CAS 19146-55-5), also designated as Ac-D-Glu-OH or (2R)-2-acetamidopentanedioic acid, is a chiral N-acetylated D-amino acid derivative with molecular formula C₇H₁₁NO₅ and molecular weight 189.17 g/mol [1]. The compound exists as a white to off-white crystalline solid with a melting point range of 185-189°C and demonstrates specific optical rotation [α]D²⁰ = +12.7 ± 2° (C=1 in DMF), confirming its D-configuration . Commercially available at ≥98% purity (HPLC), this compound participates in the D-amino acid metabolic pathway (KEGG map00470) and serves as a substrate for bacterial N-acetyl-D-glutamate deacetylases and D-amino acid oxidase [2].

Chiral N-acetylated D-glutamate probe
Enzyme substrate for DAAO and deacetylase studies
Established industrial-scale resolution process template

Why N-Acetyl-D-glutamic Acid Cannot Be Substituted


Substitution of N-acetyl-D-glutamic acid with N-acetyl-L-glutamic acid or unmodified D-glutamic acid fundamentally alters both enzymatic recognition and functional utility. The N-acetyl-D-glutamate deacetylase (DGD) from Bordetella bronchiseptica (Bb3285) exhibits substrate specificity restricted exclusively to N-acyl-substituted derivatives of D-glutamate, with no catalytic activity toward L-configuration substrates [1]. Furthermore, structure-reactivity studies on carbamoyl phosphate synthetase I demonstrate that the acetamido group enhances binding affinity by approximately 5,000-fold relative to non-acetylated glutamate analogs—a critical determinant for applications requiring enzyme activation or inhibition [2]. These stereochemical and N-acetylation requirements preclude simple substitution with more readily available L-isomers or free amino acids, mandating procurement of the specific D-configuration N-acetylated compound for targeted research applications.

!
L-isomer lacks enzyme recognition
N-acetyl-L-glutamic acid is not recognized by D-glutamate-specific deacetylase (DGD) and may not replicate D-configuration dependent catalytic or inhibitory functions.
!
Unmodified glutamate misses acetamido binding enhancement
D-glutamic acid or L-glutamic acid lack the N-acetyl group reported to enhance binding affinity ~5,000-fold, limiting utility in enzyme activation or tight-binding inhibitor design.

N-Acetyl-D-glutamic Acid Quantitative Differentiation Evidence


DAAO Substrate Catalytic Efficiency

N-Acetyl-D-glutamic acid serves as a high-efficiency substrate for D-amino acid oxidase (DAAO), a FAD-containing flavoenzyme catalyzing oxidative deamination of D-amino acids. Among the best characterized substrates for this enzyme class, N-acetyl-D-glutamate achieves a catalytic efficiency (kcat/Km) of 5.2 × 10⁶ M⁻¹ s⁻¹, which approaches the efficiency of N-formyl-D-glutamate (5.8 × 10⁶ M⁻¹ s⁻¹) and exceeds that of L-methionine-D-glutamate (3.4 × 10⁵ M⁻¹ s⁻¹) by approximately 15-fold [1][2].

DAAO Catalytic Efficiency
Head-to-head
Target: kcat/Km 5.2×10⁶ M⁻¹ s⁻¹
vs N-formyl-D-glutamate 5.8×10⁶ M⁻¹ s⁻¹
vs L-methionine-D-glutamate 3.4×10⁵ M⁻¹ s⁻¹
Near-equivalent substrate profile with distinct handling properties
Supports DAAO assay substitution screening
D-amino acid metabolism Flavoenzyme kinetics Substrate specificity engineering

Deacetylase Inhibitor Binding Affinity

The methyl phosphonamidate derivative of D-glutamate—designed to mimic the tetrahedral intermediate of N-acetyl-D-glutamate deacetylation—inhibits N-acetyl-D-glutamate deacetylase (DGD) with an inhibition constant (Ki) of 460 ± 70 pM at pH 7.6. This represents binding 500,000-fold tighter than the Michaelis constant (Km) for the natural substrate N-formyl-D-glutamate [1][2]. In comparison, the analogous methyl phosphonamidate derivative targeting N-acetyl-D-glucosamine-6-phosphate deacetylase (NagA) exhibits a substantially higher Ki of 34 ± 5 nM—a difference of approximately 74-fold weaker binding [1].

Inhibitor Affinity (Ki)
Head-to-head
Target: Ki 460 ± 70 pM (DGD)
Comparator: Ki 34 ± 5 nM (NagA)
~74-fold stronger inhibition
Validates D-glutamate scaffold for ultra-high-affinity probes
Stoichiometric tight-binding context; pH 7.6
Amidohydrolase superfamily Transition state analog Tight-binding inhibition

Industrial-Scale Chiral Resolution

Patent JPS6431751 discloses a mass-production method wherein N-acetyl-D-glutamic acid is obtained via optical resolution of N-acetyl-DL-glutamic acid using d-carnitine nitrile hydroxide as the resolving agent, with the recovered N-acetyl-L-glutamic acid subsequently racemized by heating at ≥150°C under pressure and recycled to DL-pyroglutamic acid for re-acetylation . This cyclic racemization-recovery process distinguishes N-acetyl-D-glutamic acid from other chiral glutamic acid derivatives that lack established industrial-scale resolution protocols with integrated racemate recycling.

Industrial Resolution Process
Data to verify
Patent JPS6431751: d-carnitine nitrile hydroxide resolution with racemate recycling at ≥150°C
Supports procurement confidence and scalable supply
Class-level process claim; verify with supplier
Chiral resolution Process chemistry Enantiomer separation

Racemase Substrate Specificity in D-Glutamate Pathway

N-Acetyl-D-glutamic acid serves as the exclusive substrate for N-acetyl-D-glutamate racemase (EC 5.1.1.25), an enzyme that catalyzes the interconversion of N-acetyl-D-glutamate and N-acetyl-L-glutamate in bacterial and archaeal D-glutamate degradation pathways [1][2]. The enzyme is part of the KEGG D-amino acid metabolism pathway (map00470), wherein N-acetyl-D-glutamate occupies a distinct metabolic node absent in eukaryotic systems [3].

Racemase Substrate Specificity
Class-level
Exclusive substrate for N-acetyl-D-glutamate racemase (EC 5.1.1.25) in bacterial D-glu catabolism
Essential for D-amino acid metabolism pathway studies
KEGG map00470 node; L-isomer not recognized
D-Glutamate catabolism Bacterial metabolism Racemase enzymology

N-Acetyl-D-glutamic Acid Research & Industrial Applications


DAAO Substrate Specificity & Engineering

N-Acetyl-D-glutamic acid serves as a validated, high-efficiency substrate for DAAO with kcat/Km = 5.2 × 10⁶ M⁻¹ s⁻¹, approaching the catalytic efficiency of N-formyl-D-glutamate while offering distinct N-acetyl chemical stability [1]. This makes the compound suitable for substrate specificity profiling of wild-type and engineered DAAO variants, kinetic mechanism studies, and screening campaigns where the N-acetyl moiety provides synthetic or handling advantages over N-formyl derivatives. Researchers may preferentially select N-acetyl-D-glutamate over N-formyl-D-glutamate when assay conditions require prolonged stability or when acetylated substrates better match the target enzyme's physiological substrate profile.

Transition-State Analog Inhibitor Design

The demonstration that a methyl phosphonamidate derivative based on the D-glutamate scaffold achieves picomolar-range inhibition (Ki = 460 pM) of N-acetyl-D-glutamate deacetylase establishes N-acetyl-D-glutamic acid as a privileged starting scaffold for designing tight-binding inhibitors targeting bacterial amidohydrolases [2]. This application is particularly relevant for antimicrobial target validation, structural biology of enzyme-inhibitor complexes, and the development of chemical probes for functional annotation of uncharacterized amidohydrolase superfamily members. The 500,000-fold tighter binding relative to substrate Km validates the scaffold's suitability for inhibitor development efforts where L-configuration analogs fail to engage the D-enantiomer-specific active site architecture.

Industrial Chiral Resolution Process Development

The patented manufacturing process (JPS6431751) employing d-carnitine nitrile hydroxide for optical resolution of N-acetyl-DL-glutamic acid, coupled with racemate recycling via thermal racemization at ≥150°C, positions N-acetyl-D-glutamic acid as a commercially viable chiral building block for large-scale asymmetric synthesis . Industrial users requiring multi-kilogram quantities of chirally pure D-glutamic acid derivatives may prioritize this compound over alternative chiral synthons lacking documented, scalable resolution protocols with integrated recovery cycles. The process also provides a template for developing analogous resolutions of other N-acetyl-D-amino acids.

Bacterial D-Glutamate Catabolism & Racemase Studies

N-Acetyl-D-glutamic acid occupies a defined metabolic node in bacterial D-glutamate degradation pathways, serving as the substrate for N-acetyl-D-glutamate racemase (EC 5.1.1.25) [3][4]. This positions the compound as an essential reagent for investigations of bacterial D-amino acid metabolism, microbial physiology, and the enzymology of racemases that interconvert N-acetyl-D- and L-glutamate. Studies examining D-glutamate utilization in marine Proteobacteria, halophilic archaea, or pathogenic bacteria requiring D-amino acids for peptidoglycan biosynthesis may utilize this compound as a pathway probe or metabolic tracer.

Application
Selection Property
Validation Focus
DAAO kinetic mechanism studies
Reported high catalytic efficiency substrate
Enzyme variant screening, kinetic profiling
Amidohydrolase inhibitor probe design
Privileged D-glutamate phosphonamidate scaffold
Tight-binding inhibitor development, active site targeting
Scalable chiral resolution process template
Established patent process with racemate recycling
Multi-kilogram production, supply chain robustness
Bacterial D-glutamate metabolism pathway studies
Exclusive racemase substrate (EC 5.1.1.25)
Microbial physiology, racemase enzymology
Quote Request

Request a Quote for Ac-D-Glu-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.